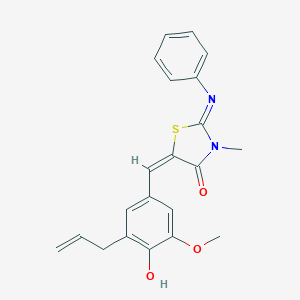![molecular formula C24H23Cl2N3O3S B298664 N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B298664.png)
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial protein that has been implicated in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. DPA-714 has been shown to have potential therapeutic applications in these areas and has been extensively studied in preclinical models.
作用機序
DPA-714 selectively binds to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, which is overexpressed in activated microglia and astrocytes in the brain, as well as in various types of cancer cells. The binding of DPA-714 to this compound modulates the activity of these cells, leading to a reduction in inflammation and oxidative stress in the brain and a decrease in tumor growth and metastasis in cancer.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In preclinical models of neuroinflammation and neurodegeneration, DPA-714 has been shown to reduce microglial activation, decrease pro-inflammatory cytokine production, and improve cognitive function. In cancer models, DPA-714 has been shown to inhibit tumor growth and metastasis, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of using DPA-714 in lab experiments is its selectivity for N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, which allows for specific modulation of this compound activity without affecting other mitochondrial proteins. DPA-714 is also relatively easy to synthesize and has good bioavailability in preclinical models. However, one limitation of using DPA-714 is its relatively short half-life, which may require frequent dosing in long-term experiments. In addition, DPA-714 may have off-target effects at high concentrations, which should be taken into consideration when interpreting experimental results.
将来の方向性
There are several future directions for research on DPA-714. One area of interest is the development of more selective N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands that can be used to better understand the role of this compound in various physiological and pathological processes. Another area of interest is the development of this compound ligands as diagnostic and therapeutic agents for neuroinflammatory and neurodegenerative diseases and cancer. Finally, there is a need for more translational research to validate the potential of DPA-714 and other this compound ligands in clinical settings.
合成法
DPA-714 can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 4-phenylpiperazine to form N-(3,4-dichlorophenyl)-4-phenylpiperazine. This intermediate is then reacted with ethyl 2-oxo-2-(phenylamino)acetate to form N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide.
科学的研究の応用
DPA-714 has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in various physiological and pathological processes. For example, DPA-714 has been used to investigate the role of this compound in neuroinflammation and neurodegeneration in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the role of this compound in cancer, where it has been shown to have potential as a diagnostic and therapeutic agent.
特性
分子式 |
C24H23Cl2N3O3S |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H23Cl2N3O3S/c25-22-12-11-20(17-23(22)26)29(33(31,32)21-9-5-2-6-10-21)18-24(30)28-15-13-27(14-16-28)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2 |
InChIキー |
MDISBANDEQKDRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)